

1-(5-Methylthiazol-4-yl)ethanone CAS 1368187-44-3 properties

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Compound of Interest

Compound Name: 1-(5-Methylthiazol-4-yl)ethanone

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An In-Depth Technical Guide to **1-(5-Methylthiazol-4-yl)ethanone** (CAS: 1368187-44-3): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

1-(5-Methylthiazol-4-yl)ethanone is a heterocyclic ketone that serves as a pivotal building block in medicinal chemistry and drug discovery. Its structural framework, featuring a substituted thiazole ring, is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.^[1] This guide provides a comprehensive technical overview of **1-(5-Methylthiazol-4-yl)ethanone**, detailing its physicochemical properties, plausible synthetic routes, and its significant role as a versatile intermediate for developing novel therapeutic agents. The document is intended for researchers, medicinal chemists, and professionals in drug development who are interested in leveraging this scaffold for creating next-generation pharmaceuticals targeting indications in oncology, inflammation, and infectious diseases.

The Thiazole Scaffold: A Cornerstone of Medicinal Chemistry

The thiazole ring system is a fundamental motif in pharmaceutical sciences, present in numerous FDA-approved drugs and natural products, including Vitamin B1 (Thiamine).^[2] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for designing molecules with high target affinity and

specificity. The historical foundation for the synthesis of this heterocyclic system was laid in 1887 by Arthur Hantzsch, whose method remains a staple in synthetic chemistry.[3] **1-(5-Methylthiazol-4-yl)ethanone** emerges from this rich chemical history as a strategically designed intermediate, offering a reactive acetyl group that serves as a versatile handle for molecular elaboration.

Physicochemical and Structural Properties

A thorough understanding of the molecule's fundamental properties is critical for its effective use in synthetic and analytical workflows.

Chemical Structure

The structure consists of a thiazole ring substituted with a methyl group at position 5 and an acetyl group at position 4.

Caption: Chemical structure of **1-(5-Methylthiazol-4-yl)ethanone**.

Key Properties Summary

The following table summarizes the essential physicochemical and computational data for **1-(5-Methylthiazol-4-yl)ethanone**.

Property	Value	Source
CAS Number	1368187-44-3	[4][5]
Molecular Formula	C ₆ H ₇ NOS	[4]
Molecular Weight	141.19 g/mol	[4][5]
Purity (Typical)	≥95% - 97%	[4][6]
Appearance	Not specified; typically off-white to yellow solid	Supplier Data
Boiling Point	228.6 ± 20.0 °C at 760 mmHg	[6]
SMILES	<chem>CC(=O)C1=C(C)SC=N1</chem>	[4]
InChIKey	UFXXGLKLMLAWDQ-UHFFFAOYSA-N	[6]
Topological Polar Surface Area (TPSA)	29.96 Å ²	[4]
LogP (Computed)	1.65412	[4]
Hydrogen Bond Acceptors	3	[4]
Hydrogen Bond Donors	0	[4]
Rotatable Bonds	1	[4]

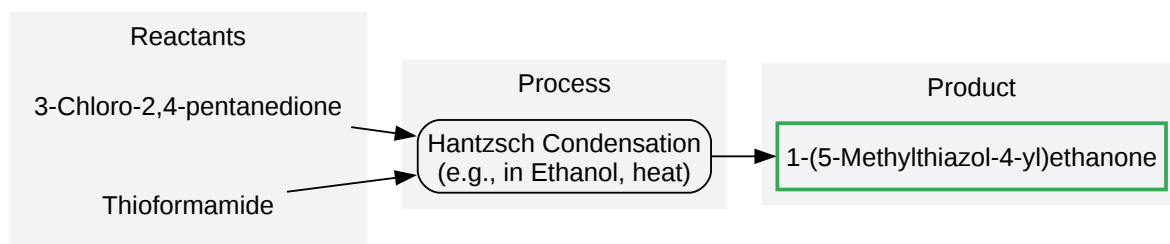
Synthesis and Characterization

As a building block, understanding its synthesis and the analytical methods for quality control is paramount.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The most logical and widely adopted method for constructing the thiazole ring is the Hantzsch synthesis.[3] This involves the condensation of an α-haloketone with a thioamide. For **1-(5-**

Methylthiazol-4-yl)ethanone, a plausible retrosynthetic analysis suggests a pathway involving 3-halo-2,4-pentanedione and thioformamide.



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Caption: Proposed Hantzsch synthesis workflow for the target compound.

Exemplary Experimental Protocol

The following protocol is a generalized procedure based on established Hantzsch methodologies for structurally similar compounds and should be optimized for this specific target.^[7]

- **Reaction Setup:** To a solution of thioformamide (1.0 equivalent) in absolute ethanol, add 3-chloro-2,4-pentanedione (1.05 equivalents).
- **Condensation:** Heat the mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water and neutralize with a saturated solution of sodium bicarbonate or sodium acetate to precipitate the product.
- **Purification:** Collect the crude solid by vacuum filtration and wash with cold water. Dry the solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

To ensure the identity, purity, and integrity of the synthesized compound, a standard battery of analytical tests is required.

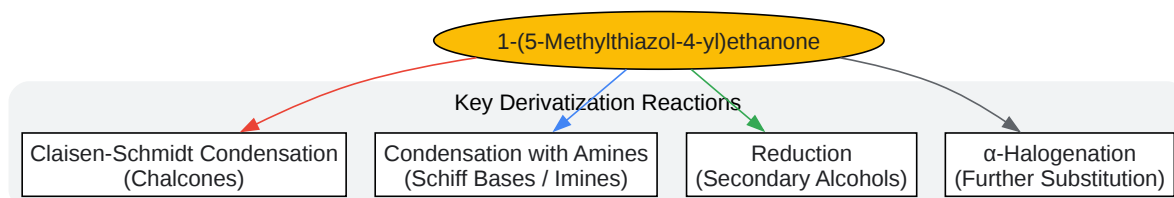
- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
- Mass Spectrometry (MS): Techniques like LC-MS provide the exact mass of the molecule, confirming its elemental composition.[6]
- High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound, typically aiming for >95% for use in further synthetic applications.[6]

Applications in Drug Discovery and Development

The true value of **1-(5-Methylthiazol-4-yl)ethanone** lies in its role as a versatile scaffold for generating diverse libraries of bioactive molecules. The acetyl group at the C4 position is the primary reactive site for derivatization.

A Versatile Chemical Handle

The ketone functionality allows for a wide range of subsequent chemical transformations, making it an ideal starting point for exploring chemical space.



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Caption: Key reaction pathways originating from the acetyl group.

Development of Targeted Therapeutic Agents

Derivatives synthesized from this core have shown significant promise in several therapeutic areas.

- **Oncology and Immunology:** The scaffold is a key precursor for synthesizing potent and selective inhibitors of ecto-5'-nucleotidase (e5'NT, CD73).^[1]^[3] This enzyme is overexpressed in many cancers and contributes to an immunosuppressive tumor microenvironment. By inhibiting e5'NT, these novel thiazole derivatives represent a promising strategy in immuno-oncology.^[1]
- **Antimicrobial Agents:** The thiazole nucleus is a well-established pharmacophore in antimicrobial drugs. Novel derivatives created from 1-(thiazolyl)ethanone frameworks have demonstrated promising antibacterial properties, in some cases exceeding the efficacy of standard antibiotics like ampicillin.^[2]^[3]
- **Anti-inflammatory Agents:** Related 5-methylthiazole conjugates have been identified as potential anti-inflammatory agents through the inhibition of cyclooxygenase-1 (COX-1), suggesting another avenue for therapeutic development.^[8]

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure user safety and maintain the chemical's integrity. The following information is based on available data for this compound and related structures.

GHS Hazard Information

Category	Information
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

(Source: Amadis Chemical[6])

Handling and Storage Recommendations

- Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[9]
- Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, a temperature of 2-8°C is recommended.[6][10]
- Incompatible Materials: Avoid contact with strong acids and strong oxidizing agents.[9]

Conclusion

1-(5-Methylthiazol-4-yl)ethanone (CAS: 1368187-44-3) is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its robust and accessible synthesis, coupled with the versatility of its acetyl functional group, provides a reliable platform for developing novel small molecules. The demonstrated success of its derivatives in targeting key enzymes like e5'NT and in exhibiting potent antimicrobial activity underscores its significant potential. For research teams dedicated to addressing unmet needs in oncology, infectious

diseases, and inflammation, this thiazole building block offers a validated and promising starting point for their discovery campaigns.

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